
Isopropyl 2-nitropropanoate
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Description
Isopropyl 2-nitropropanoate is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group in isopropyl 2-nitropropanoate can undergo reduction to form primary amines or hydroxylamines under catalytic hydrogenation or chemical reducing conditions.
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Catalytic Hydrogenation :
Isopropyl 2-nitropropanoateMeOHH2,Pd/CIsopropyl 2-aminopropanoate+H2O
Hydrogenation with Pd/C or Raney Ni under H₂ pressure reduces the nitro group to an amine. For example:Similar reductions of nitroalkanes to amines are well-documented in metabolic pathways for nitro compounds .
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Zinc/Acid Reduction :
Treatment with Zn in acidic media (e.g., HCl) may yield hydroxylamines or amines depending on conditions .
Hydrolysis of the Ester Group
The ester linkage undergoes hydrolysis under acidic or basic conditions to yield 2-nitropropanoic acid and isopropyl alcohol:
Isopropyl 2-nitropropanoateH2OH+or OH−2-Nitropropanoic acid+Isopropyl alcohol
The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-nitro esters. This reactivity aligns with general ester hydrolysis mechanisms .
Transesterification Reactions
The isopropyl ester can undergo transesterification with alcohols in the presence of acid/base catalysts:
Isopropyl 2-nitropropanoate+ROHH+R-2-nitropropanoate+Isopropyl alcohol
For example, methanol would yield methyl 2-nitropropanoate. This reaction is typical for esters and is leveraged in synthetic chemistry for ester interchange .
Radical Coupling Reactions
The nitro group facilitates radical-mediated C–C bond formation. Vitamin B₁₂-catalyzed reactions with diazo compounds (e.g., ethyl diazoacetate) generate tertiary nitroalkanes via a proposed mechanism:
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Radical Generation : Homolysis of Co–C bonds in vitamin B₁₂ produces alkyl radicals.
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Nitronate Formation : Deprotonation of the nitro group forms a nitronate anion.
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Coupling : Radical addition to the nitronate yields tertiary nitro products .
For this compound, this could lead to:
Isopropyl 2-nitropropanoate+Diazo compoundZn, LightVitamin B12Tertiary nitroalkane derivative
Nucleophilic Substitution at the Nitro Group
The nitro group’s electrophilic β-carbon can participate in nucleophilic additions. For example:
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Cycloadditions : Nitro groups in aliphatic esters engage in [4+2] cycloadditions with dienes to form heterocycles .
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Michael Additions : The nitro group’s electron-deficient β-position may accept nucleophiles (e.g., enolates) .
Oxidative Degradation
Under strong oxidative conditions (e.g., CrO₃/H₂SO₄), the nitro group may oxidize to a ketone or carboxylic acid, though this pathway is less common for aliphatic nitro compounds .
Properties
Molecular Formula |
C6H11NO4 |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
propan-2-yl 2-nitropropanoate |
InChI |
InChI=1S/C6H11NO4/c1-4(2)11-6(8)5(3)7(9)10/h4-5H,1-3H3 |
InChI Key |
FURSNPYYPMGPOK-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)OC(=O)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
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